Butyl[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride
Overview
Description
Butyl[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride is a chemical compound used in scientific research. It exhibits diverse properties, allowing for its application in various fields such as medicinal chemistry, drug discovery, and material science. The compound contains a 3,4,5-trimethoxyphenyl group, which is known for its versatile pharmacophore properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride typically involves the reaction of butylamine with 3,4,5-trimethoxybenzyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Butyl[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
Butyl[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride has a wide range of applications in scientific research:
Medicinal Chemistry: Used in the development of new drugs due to its pharmacophore properties.
Drug Discovery: Acts as a lead compound in the search for new therapeutic agents.
Material Science: Utilized in the synthesis of novel materials with specific properties.
Biological Studies: Investigated for its potential biological activities, including anti-cancer, anti-fungal, and anti-bacterial properties.
Mechanism of Action
The mechanism of action of Butyl[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The 3,4,5-trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions disrupt cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzylamine: Shares the trimethoxyphenyl group but lacks the butyl group.
Butylamine: Contains the butyl group but lacks the trimethoxyphenyl group.
Trimethoprim: Contains a similar trimethoxyphenyl group but with different substituents.
Uniqueness
Butyl[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride is unique due to the combination of the butyl group and the 3,4,5-trimethoxyphenyl group. This combination enhances its pharmacophore properties and broadens its range of applications in scientific research .
Properties
IUPAC Name |
N-[(3,4,5-trimethoxyphenyl)methyl]butan-1-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3.ClH/c1-5-6-7-15-10-11-8-12(16-2)14(18-4)13(9-11)17-3;/h8-9,15H,5-7,10H2,1-4H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTFQSHBSUBFKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC(=C(C(=C1)OC)OC)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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